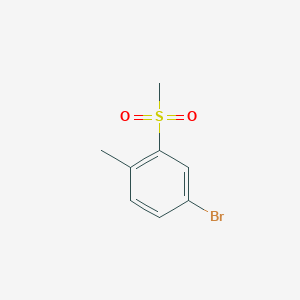

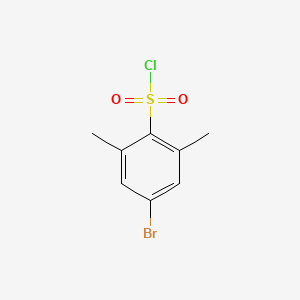

4-Bromo-1-methyl-2-(methylsulfonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Bromo-1-methyl-2-(methylsulfonyl)benzene" is not directly mentioned in the provided abstracts. However, the abstracts do discuss various bromo-substituted benzene derivatives and their chemical properties, which can provide insights into the behavior of bromo-substituted compounds in general. For instance, compounds with bromo and methylsulfonyl substituents are often involved in the synthesis of more complex molecules, as seen in the synthesis of furans and cyclopentenones , and in the formation of heterocyclic compounds . The presence of a bromo group can facilitate further chemical reactions due to its reactivity.

Synthesis Analysis

The synthesis of bromo-substituted benzene derivatives can involve various reactions, such as the Wittig-Horner reaction , nucleophilic reactions , and the generation of vinyl sulfonium salts followed by annulation . These methods demonstrate the versatility of bromo-substituted compounds in organic synthesis, allowing for the construction of complex molecular architectures.

Molecular Structure Analysis

X-ray diffraction (XRD) analysis is a common technique used to determine the crystal structure of bromo-substituted benzene compounds . The molecular structure can reveal important information about the steric configuration and intermolecular interactions, such as hydrogen bonding, halogen bonding, and π–π interactions . These interactions can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Bromo-substituted benzene derivatives can participate in a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of furans and cyclopentenones , and in the formation of 1,4-heterocyclic compounds . The presence of a bromo group can also affect the photoluminescence properties of a compound, as seen in the case of 1-Bromo-4-(2,2-diphenylvinyl)benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzene derivatives can be influenced by their molecular structure. For instance, the crystal structure can affect the compound's solubility and stability . Spectroscopic techniques such as FT-IR, FT-Raman, and UV can be used to investigate the vibrational frequencies and electronic transitions of these compounds . Additionally, quantum mechanical calculations can provide insights into the molecular orbital, non-linear optical properties, and molecular electrostatic potential .

Aplicaciones Científicas De Investigación

Multi-Coupling Reagent in Organic Synthesis

4-Bromo-1-methyl-2-(methylsulfonyl)benzene and similar compounds have been utilized as versatile multi-coupling reagents in organic synthesis. They are capable of reacting with various electrophiles, including aldehydes and ketones, to yield functionally diverse sulfones. These sulfones can further react with both soft and hard nucleophiles, providing a pathway for the synthesis of complex molecules, including enones and dienones (Auvray et al., 1985).

Synthesis of Vinylsulfones and Vinylsulfonamides

Compounds like 4-Bromo-1-methyl-2-(methylsulfonyl)benzene play a crucial role in synthesizing various vinylsulfones and vinylsulfonamides. These compounds have significant biological activities, including enzyme inhibition, and are used in synthetic organic chemistry for reactions such as 1,4-addition and electrocyclization (2020).

Structural Analysis in Crystallography

4-Bromo-1-methyl-2-(methylsulfonyl)benzene derivatives have been analyzed in crystallography studies to understand their molecular structures, including the spatial arrangements and interactions like hydrogen bonding and halogen bonding. Such studies are crucial for understanding the properties and potential applications of these compounds (Choi et al., 2009).

Thermodynamic Functions in Solubility Studies

The solubility of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene in various organic solvents has been studied, providing valuable data for its purification process. Understanding its solubility and thermodynamic properties in different solvents is essential for its application in chemical synthesis and pharmaceutical formulation (Xu et al., 2016).

Continuous-Flow Process in Chemical Manufacturing

The compound has been used in continuous-flow processes for selective nitration, demonstrating its utility in industrial chemical manufacturing. Such processes are important for increasing efficiency and reducing byproducts (Yu et al., 2016).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It is also advised to avoid dust formation and to use personal protective equipment .

Propiedades

IUPAC Name |

4-bromo-1-methyl-2-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYXZVWRMOFVCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375510 |

Source

|

| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |

CAS RN |

254887-17-7 |

Source

|

| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)